5-(pyridin-3-yl)-4-[2-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione
Description
5-(pyridin-3-yl)-4-[2-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science
Properties
IUPAC Name |
3-pyridin-3-yl-4-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N4S/c15-14(16,17)10-5-1-2-6-11(10)21-12(19-20-13(21)22)9-4-3-7-18-8-9/h1-8H,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WILBDEJKVITJEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)N2C(=NNC2=S)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001128819 | |
| Record name | 2,4-Dihydro-5-(3-pyridinyl)-4-[2-(trifluoromethyl)phenyl]-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001128819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132844-82-7 | |
| Record name | 2,4-Dihydro-5-(3-pyridinyl)-4-[2-(trifluoromethyl)phenyl]-3H-1,2,4-triazole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132844-82-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dihydro-5-(3-pyridinyl)-4-[2-(trifluoromethyl)phenyl]-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001128819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(pyridin-3-yl)-4-[2-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Formation of the Triazole-Thione Moiety: The triazole-thione moiety is formed through the cyclization of appropriate precursors, such as hydrazine derivatives and carbon disulfide, under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole-thione moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogen atoms in the triazole ring, potentially leading to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions (e.g., acidic, basic, or neutral).
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, the compound is investigated for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Medicine
In medicine, the compound is studied for its potential therapeutic applications. Its unique chemical properties may allow it to act as an inhibitor or modulator of specific biological pathways, making it a candidate for the treatment of various diseases.
Industry
In industry, the compound is used in the development of new materials with specific properties, such as enhanced stability, reactivity, or selectivity. It may also be used as a catalyst or reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 5-(pyridin-3-yl)-4-[2-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The triazole-thione moiety can interact with metal ions or enzymes, potentially inhibiting their activity or modulating their function. The pyridine ring may also participate in hydrogen bonding or π-π interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
5-(pyridin-3-yl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activity.
5-(pyridin-3-yl)-4-[2-(methyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and interactions.
Uniqueness
The presence of the trifluoromethyl group in 5-(pyridin-3-yl)-4-[2-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione imparts unique properties, such as increased lipophilicity, enhanced stability, and altered reactivity. These characteristics make it a valuable compound for various scientific and industrial applications.
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